6-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
CAS No.: 946310-56-1
Cat. No.: VC11979798
Molecular Formula: C24H27N3O5S
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946310-56-1 |
|---|---|
| Molecular Formula | C24H27N3O5S |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | 6-[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
| Standard InChI | InChI=1S/C24H27N3O5S/c1-2-32-21-6-4-3-5-20(21)24(29)25-11-13-26(14-12-25)33(30,31)19-15-17-7-8-22(28)27-10-9-18(16-19)23(17)27/h3-6,15-16H,2,7-14H2,1H3 |
| Standard InChI Key | YUXPNGJNDQWGDR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Introduction
Key Identifiers:
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IUPAC Name: 6-{[4-(2-Ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one.
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Molecular Formula: C21H23N3O5S.
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Molecular Weight: Approximately 437.49 g/mol.
The molecule's unique combination of functional groups suggests potential biological activity due to its structural complexity and pharmacophore diversity.
Synthesis
The synthesis of this compound likely involves:
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Formation of the tricyclic azatricyclo framework through cyclization reactions involving nitrogen-containing intermediates.
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Introduction of the sulfonamide group, typically via reaction with sulfonyl chlorides.
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Substitution on the piperazine ring with a 2-ethoxybenzoyl group using acylation techniques.
General Reaction Scheme:
The synthesis may involve:
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Preparation of the azatricyclic core through intramolecular cyclization.
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Coupling with sulfonyl chloride derivatives to introduce the sulfonamide group.
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Acylation of piperazine using 2-ethoxybenzoyl chloride under basic conditions.
Pharmacological Significance
The structural features of this compound indicate potential as:
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A receptor modulator, given its rigid tricyclic core and functional diversity.
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A candidate for enzyme inhibition, particularly targeting sulfonamide-sensitive enzymes or proteins.
Antimicrobial/Anticancer Activity
Sulfonamides are well-known for their antimicrobial properties, while tricyclic frameworks are often explored for anticancer activity due to their DNA-intercalating potential.
Research Findings
Although specific experimental data for this compound are unavailable in current literature, similar compounds have shown:
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Enzyme inhibition: Sulfonamides are known to inhibit carbonic anhydrase enzymes.
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Antimicrobial activity: Piperazine derivatives often exhibit broad-spectrum antimicrobial effects.
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CNS Activity: Tricyclic structures are frequently explored for central nervous system (CNS) applications, such as antidepressants or antipsychotics.
Challenges:
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Limited solubility in aqueous media may hinder bioavailability.
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Complex synthesis pathways may limit large-scale production.
Future Research:
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In vitro pharmacological testing to determine receptor binding or enzyme inhibition profiles.
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Toxicological studies to assess safety and therapeutic windows.
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Optimization of physicochemical properties for better solubility and stability.
This compound represents a promising scaffold for drug discovery efforts, particularly in targeting diseases requiring novel chemical frameworks for therapeutic intervention. Further experimental validation is essential to unlock its full potential in medicinal chemistry applications.
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